Pioglitazone

Lipid Metabolism Cardiovascular Risk Type 2 Diabetes

Procure Pioglitazone (CAS 105355-27-9), a thiazolidinedione PPARγ agonist with quantifiable differentiation: delivers 65 mg/dL net triglyceride reduction and 2.8 mg/dL HDL-C increase vs rosiglitazone; demonstrates superior cardiovascular safety (no increased MI/stroke risk); exhibits PPARα cross-reactivity at ≥10 μM. Essential for metabolic and cardiovascular studies requiring accurate lipid endpoints.

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
CAS No. 105355-27-9
Cat. No. B026386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePioglitazone
CAS105355-27-9
Synonyms5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2,4-thiazolidinedione
Actos
AD 4833
AD-4833
AD4833
pioglitazone
pioglitazone hydrochloride
U 72107A
U-72107A
U72,107A
U72107A
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
InChIInChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)
InChIKeyHYAFETHFCAUJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble
In water, 46.85 mg/L at 25 °C (est)
4.42e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pioglitazone (CAS 105355-27-9) Procurement Guide: Class, Mechanism, and Key Differentiators


Pioglitazone (CAS 105355-27-9) is a thiazolidinedione (TZD) class antidiabetic agent that functions as a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist [1]. It exhibits high affinity for the PPARγ ligand-binding domain with reported EC50 values of 0.93 μM for human PPARγ and 0.99 μM for mouse PPARγ . Pioglitazone is orally active and improves insulin sensitivity by modulating the transcription of genes involved in glucose and lipid metabolism [1]. Notably, pioglitazone demonstrates a degree of PPARα cross-reactivity at higher concentrations (≥10 μM), a property not shared by all TZDs, which contributes to its distinct pharmacological profile .

Why Pioglitazone (CAS 105355-27-9) Cannot Be Simply Replaced by Other Glitazones


Within the thiazolidinedione class, significant differences in receptor selectivity, lipid-modifying effects, and cardiovascular safety profiles render direct substitution of pioglitazone with other glitazones clinically and scientifically inappropriate [1]. For instance, while pioglitazone and rosiglitazone share a common glitazone scaffold and both target PPARγ, they diverge substantially in their effects on lipid parameters, off-target protein binding profiles, and associated cardiovascular outcomes [2][3]. Pioglitazone's partial PPARα agonist activity contributes to a favorable impact on triglycerides and HDL cholesterol, whereas rosiglitazone is a pure PPARγ agonist and may adversely affect LDL cholesterol levels [4]. These distinct, quantifiable differences, detailed in the following evidence guide, underscore why procurement decisions must be based on the specific compound and not merely on class membership.

Pioglitazone (CAS 105355-27-9) Quantitative Differentiation Evidence Against Key Comparators


Pioglitazone vs. Rosiglitazone: Divergent Lipid Profile Modification in Type 2 Diabetes

In a 24-week, double-blind, randomized controlled trial of 802 patients with type 2 diabetes and dyslipidemia, pioglitazone and rosiglitazone demonstrated significantly different effects on plasma lipids [1]. The study compared pioglitazone (30 mg daily titrated to 45 mg) against rosiglitazone (4 mg daily titrated to 4 mg twice daily).

Lipid Metabolism Cardiovascular Risk Type 2 Diabetes

Pioglitazone vs. Rosiglitazone: Differential Cardiovascular Risk Profile from Meta-Analysis

A 2025 real-world pharmacovigilance study using the FDA Adverse Event Reporting System (FAERS) database and a network meta-analysis evaluated cardiovascular risks of TZDs [1]. The analysis found clear differences in cardiovascular safety between pioglitazone and rosiglitazone. Rosiglitazone was linked to a markedly increased incidence of myocardial infarction, heart failure, and stroke, while pioglitazone did not show strong cardiovascular risks but was associated with a slightly heightened risk of heart failure [1]. A separate meta-analysis of observational studies reported a summary relative risk (sRR) for acute myocardial infarction (AMI) of 1.13 (95% CI: 1.04–1.24) for rosiglitazone versus pioglitazone, and an sRR for stroke of 1.18 (95% CI: 1.02–1.36) [2].

Cardiovascular Safety Pharmacoepidemiology Drug Safety

Pioglitazone vs. Rosiglitazone: Comparative Efficacy and Safety in Japanese Type 2 Diabetes Patients

A 28-week, double-blind, randomized, placebo-controlled study in 373 drug-naïve Japanese patients with type 2 diabetes compared pioglitazone (15-45 mg/day) with rosiglitazone (4-8 mg/day) [1]. The study aimed to demonstrate non-inferiority between the two agents.

Glycemic Control Ethnic Pharmacology Adverse Events

Pioglitazone vs. Rosiglitazone: Comparative PPARγ Selectivity and Cross-Reactivity

Pioglitazone and rosiglitazone exhibit different PPAR subtype selectivity profiles. While both are primarily PPARγ agonists, pioglitazone demonstrates measurable PPARα cross-reactivity at higher concentrations, a property not shared by rosiglitazone [1]. This difference in receptor activation profiles may underlie their distinct clinical effects on lipid metabolism.

Receptor Pharmacology PPAR Selectivity

Pioglitazone vs. Rosiglitazone: Differential All-Cause Mortality and Heart Failure Risk in Elderly Diabetics

A large retrospective cohort study of over 28,000 Medicare beneficiaries (age >65) with diabetes compared cardiovascular outcomes and mortality between patients initiating pioglitazone or rosiglitazone therapy [1]. The study utilized Cox regression models adjusted for a wide range of patient characteristics.

Geriatric Pharmacology Mortality Heart Failure

Pioglitazone (CAS 105355-27-9) Optimal Use Cases Based on Quantitative Differentiation


Preclinical and Clinical Research in Diabetic Dyslipidemia

Researchers studying the interplay between insulin resistance, lipid metabolism, and cardiovascular disease should select pioglitazone over rosiglitazone. The evidence from Goldberg et al. (2005) demonstrates a 65 mg/dL net reduction in triglycerides and a 2.8 mg/dL net increase in HDL-C compared to rosiglitazone, making pioglitazone the superior tool for investigating PPARγ-mediated lipid modulation and its downstream cardiometabolic effects [1]. This differentiation is critical for studies where lipid profile changes are a primary endpoint.

Comparative Safety Studies and Pharmacovigilance in High Cardiovascular Risk Populations

For research programs investigating the cardiovascular safety of insulin sensitizers, pioglitazone serves as the preferred TZD comparator or intervention. As confirmed by a 2025 meta-analysis and FAERS database study, pioglitazone is not associated with an increased risk of myocardial infarction or stroke, unlike rosiglitazone which shows a 13% higher AMI risk and 18% higher stroke risk [1][2]. Studies involving elderly populations or those with pre-existing cardiovascular conditions should utilize pioglitazone to minimize confounding safety signals, as supported by Winkelmayer et al. (2008) which found a 15% lower all-cause mortality with pioglitazone compared to rosiglitazone in seniors [3].

Pharmacological Studies in Asian Populations

Investigators planning clinical or pharmacological studies in East Asian populations should procure pioglitazone based on evidence of superior glycemic efficacy in this demographic. The direct head-to-head trial by Kikuchi et al. (2012) in Japanese patients demonstrated a -0.41% greater reduction in HbA1c with pioglitazone compared to rosiglitazone, failing to demonstrate non-inferiority for rosiglitazone [1]. This ethnic-specific efficacy data is essential for accurate study power calculations and for ensuring the relevance of research findings to target populations.

Investigating PPARα/γ Dual or Pan-Agonism Mechanisms

Researchers exploring the therapeutic potential of dual or pan-PPAR agonists should utilize pioglitazone as a reference compound with known PPARα cross-reactivity. Unlike the pure PPARγ agonist rosiglitazone, pioglitazone activates PPARα at higher concentrations (≥10 μM), which is linked to its unique lipid-modifying properties [1]. This makes pioglitazone a valuable tool for in vitro and in vivo studies aimed at dissecting the contributions of PPARα and PPARγ activation to metabolic outcomes, and for benchmarking novel compounds with dual agonist profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pioglitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.